molecular formula C22H29N3O4S B6005714 ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No.: B6005714
M. Wt: 431.6 g/mol
InChI Key: SSDYNEIMCUYPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.18787759 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-[2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-4-18-23-24-21(29-18)30-14-19(26)25-12-8-11-22(15-25,20(27)28-5-2)13-17-10-7-6-9-16(17)3/h6-7,9-10H,4-5,8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDYNEIMCUYPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)N2CCCC(C2)(CC3=CC=CC=C3C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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